Cas no 208655-11-2 (2-Amino-3-(2-fluorophenyl)propanamide)

2-Amino-3-(2-fluorophenyl)propanamide structure
208655-11-2 structure
Product Name:2-Amino-3-(2-fluorophenyl)propanamide
CAS No:208655-11-2
MF:C9H11FN2O
MW:182.194845438004
CID:5616315
PubChem ID:22346608
Update Time:2025-07-29

2-Amino-3-(2-fluorophenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(2-fluorophenyl)propanamide
    • SCHEMBL18511376
    • 2-Amino-3-(2-fluorophenyl)propionamide
    • SCHEMBL4672066
    • 208655-11-2
    • AKOS014321901
    • EN300-1297364
    • OGZSTQYGLHHIOK-UHFFFAOYSA-N
    • Benzenepropanamide, α-amino-2-fluoro-
    • 2-Amino-3-(2-fluorophenyl)propanamide
    • Inchi: 1S/C9H11FN2O/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13)
    • InChI Key: OGZSTQYGLHHIOK-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CC(C(N)=O)N

Computed Properties

  • Exact Mass: 182.08554114g/mol
  • Monoisotopic Mass: 182.08554114g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 69.1Ų

Experimental Properties

  • Density: 1.232±0.06 g/cm3(Predicted)
  • Boiling Point: 357.0±37.0 °C(Predicted)
  • pka: 15.74±0.50(Predicted)

2-Amino-3-(2-fluorophenyl)propanamide Pricemore >>

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Enamine
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